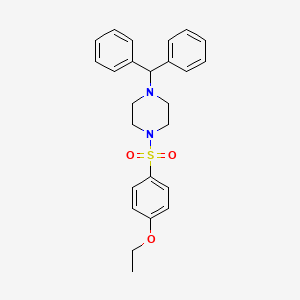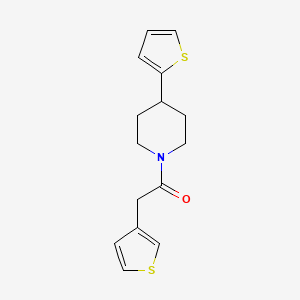
1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone, also known as TTA-090, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Hydrogen-Bonding Patterns in Enaminones
Research has characterized compounds similar to 1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone, focusing on their hydrogen-bonding patterns, which are crucial for understanding their structural stability and potential applications in designing molecules with desired chemical properties (Balderson et al., 2007).
Antibacterial Activity
Studies have also explored the antibacterial activity of compounds synthesized from piperidine and related derivatives. For instance, the microwave-assisted synthesis of certain piperidine-containing compounds has shown promising antibacterial properties, indicating potential applications in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Wound-Healing Potential
Another area of application includes the evaluation of wound-healing potential. Specific derivatives of piperidine have been synthesized and tested for their in vivo wound-healing activity, demonstrating significant therapeutic potential in this domain (Vinaya et al., 2009).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds, including those with piperazine and morpholine moieties, have been extensively studied. These research efforts aim to expand the chemical diversity and explore the therapeutic and industrial applications of these compounds (Bhat et al., 2018).
Anticancer Activity
Furthermore, the anticancer activity of synthesized compounds based on the piperidine structure has been investigated. This includes the development of thiazolyl(hydrazonoethyl)thiazoles and their evaluation as potential anti-breast cancer agents, highlighting the role of these compounds in cancer research and therapy (Mahmoud et al., 2021).
properties
IUPAC Name |
2-thiophen-3-yl-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c17-15(10-12-5-9-18-11-12)16-6-3-13(4-7-16)14-2-1-8-19-14/h1-2,5,8-9,11,13H,3-4,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSDIOUTAPMDIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B2648514.png)
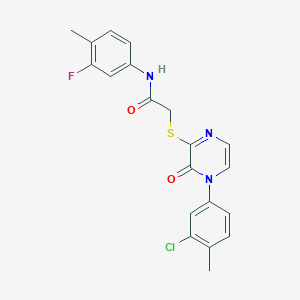

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2648519.png)

![N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B2648522.png)
![1-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2648523.png)
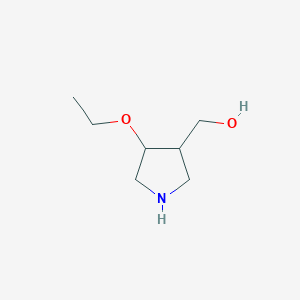
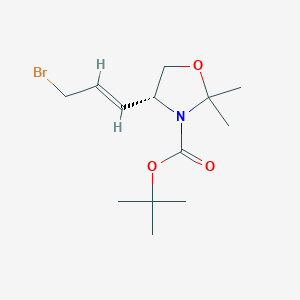
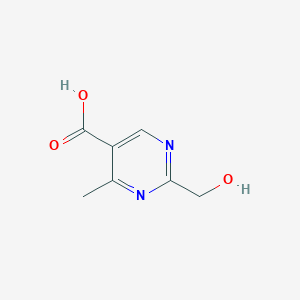
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2648527.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2648530.png)
![3-(2-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2648533.png)
